![molecular formula C19H24BrNO2 B4192254 N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide](/img/structure/B4192254.png)
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide
Descripción general
Descripción
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKCs are important regulators of cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and neurological disorders. AEB071 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its therapeutic potential.
Mecanismo De Acción
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide specifically targets the catalytic domain of PKC enzymes, inhibiting their activity and downstream signaling pathways. PKCs play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKCs has been implicated in the development and progression of various diseases, making them an attractive target for therapeutic intervention. N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide has been shown to selectively inhibit PKCα, PKCβ, and PKCθ isoforms, while sparing other PKC isoforms.
Biochemical and Physiological Effects
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide has been found to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide inhibits cell proliferation and induces apoptosis by suppressing the activity of PKC isoforms that promote cell survival and growth. In autoimmune disorders, N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide suppresses the activity of T cells and B cells, reducing inflammation and autoantibody production. In neurological disorders, N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide reduces inflammation and oxidative stress in the brain, improving cognitive function and reducing neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide has several advantages for use in lab experiments, including its high purity and specificity for PKC isoforms. It has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and therapeutic potential. However, N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide also has some limitations, including its relatively short half-life and potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure its safety and efficacy in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide and its therapeutic potential. One area of focus is the development of more potent and selective PKC inhibitors, with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the combination of N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide with other targeted therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy. Finally, further clinical trials are needed to evaluate the safety and efficacy of N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide in various diseases and to identify optimal dosing regimens and patient populations.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, melanoma, and pancreatic cancer. N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide has also been found to have immunomodulatory effects, suppressing the activity of T cells and B cells in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. In addition, N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, by reducing inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c20-17-3-1-2-16(9-17)18(22)21-4-5-23-19-10-13-6-14(11-19)8-15(7-13)12-19/h1-3,9,13-15H,4-8,10-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGQRJYSHFTTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.